2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(3-methoxyphenyl)acetamide is a synthetic organic compound characterized by its complex structure, which includes an oxadiazole ring, a phenoxy group, and an acetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(3-methoxyphenyl)acetamide typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For example, 3-ethyl-1,2,4-oxadiazole can be prepared by reacting ethyl hydrazinecarboxylate with an appropriate acid chloride.
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Attachment of the Phenoxy Group: : The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting a phenol derivative with a suitable halogenated aromatic compound under basic conditions.
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Formation of the Acetamide Moiety: : The final step involves the acylation of an amine with an acetic anhydride or acetyl chloride to form the acetamide group. This step typically requires mild to moderate heating and the presence of a base to neutralize the generated acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the ethyl group attached to the oxadiazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction reactions can target the oxadiazole ring or the acetamide group. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
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Substitution: : The phenoxy group can participate in nucleophilic substitution reactions, where the phenol moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Acylating Agents: Acetic anhydride, acetyl chloride.
Major Products
Oxidation Products: Carboxylic acids or ketones derived from the oxidation of the ethyl group.
Reduction Products: Alcohols or amines resulting from the reduction of the oxadiazole ring or acetamide group.
Substitution Products: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(3-methoxyphenyl)acetamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to the observed biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(3-methoxyphenyl)acetamide
- 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(4-methoxyphenyl)acetamide
- 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(3-chlorophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(3-methoxyphenyl)acetamide may exhibit unique biological activities due to the specific arrangement of its functional groups. The presence of the ethyl group on the oxadiazole ring and the methoxy group on the phenyl ring can influence its chemical reactivity and interaction with biological targets, potentially leading to distinct pharmacological profiles.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical behavior, applications, and comparison with related compounds
Properties
IUPAC Name |
2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-3-17-21-19(26-22-17)13-7-9-15(10-8-13)25-12-18(23)20-14-5-4-6-16(11-14)24-2/h4-11H,3,12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPADWGNZUEDIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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